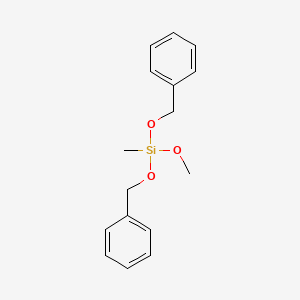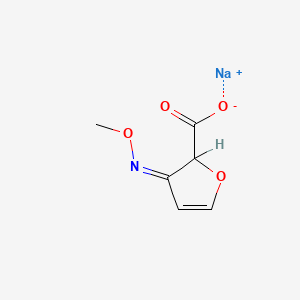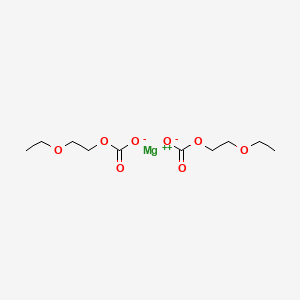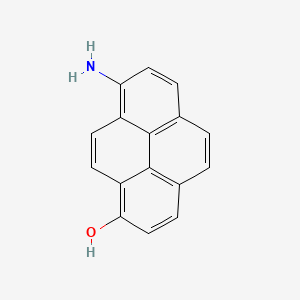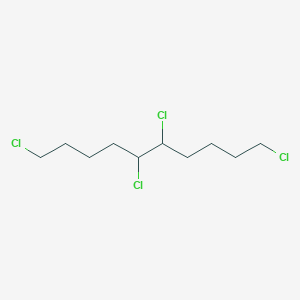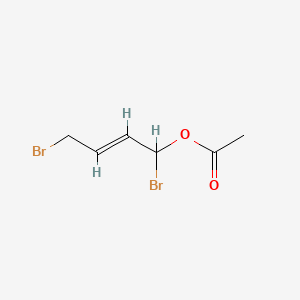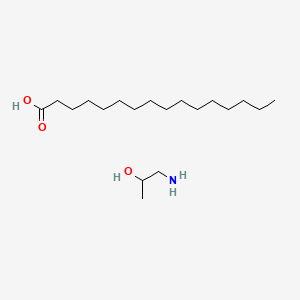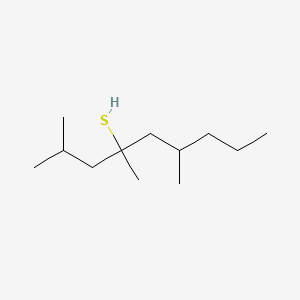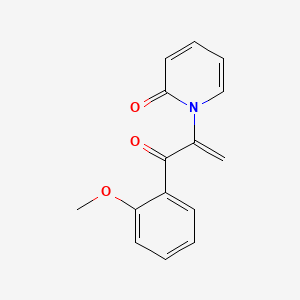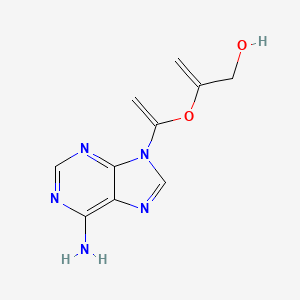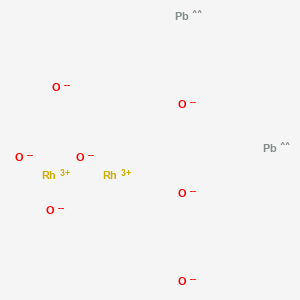![molecular formula C12H11ClN4 B12658466 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine CAS No. 37436-46-7](/img/structure/B12658466.png)
8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is a heterocyclic compound with a molecular formula of C₁₂H₁₁ClN₄. This compound belongs to the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications . Quinazoline derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 2-chloroaniline with formamide to form the intermediate, which is then cyclized to produce the desired quinazoline derivative . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine involves its interaction with specific molecular targets. It can inhibit the activity of enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways . By competing with ATP for binding to the tyrosine kinase, the compound suppresses autophosphorylation and downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis .
相似化合物的比较
Similar Compounds
Erlotinib: A quinazoline derivative used as an anticancer agent.
Gefitinib: Another quinazoline-based drug with anticancer properties.
Afatinib: A quinazoline derivative that inhibits multiple tyrosine kinases.
Uniqueness
8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine is unique due to its specific substitution pattern and the presence of a chloro group, which can influence its biological activity and pharmacokinetic properties . The presence of the chloro group can enhance the compound’s ability to interact with molecular targets and improve its stability .
属性
CAS 编号 |
37436-46-7 |
|---|---|
分子式 |
C12H11ClN4 |
分子量 |
246.69 g/mol |
IUPAC 名称 |
8-chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H11ClN4/c13-7-2-3-8-6(5-7)1-4-9-10(8)11(14)17-12(15)16-9/h2-3,5H,1,4H2,(H4,14,15,16,17) |
InChI 键 |
UYKSKDXJWWHFGJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=C1C=C(C=C3)Cl)C(=NC(=N2)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


